
Heptane-1-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptane-1-sulfinic acid is an organic compound with the molecular formula C7H15O2S. It is a sulfinic acid derivative of heptane, characterized by the presence of a sulfinic acid group (-SO2H) attached to the first carbon of the heptane chain. This compound is of interest in various chemical and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptane-1-sulfinic acid can be synthesized through several methods. One common approach involves the oxidation of heptane-1-thiol using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions, with the thiol group being converted to a sulfinic acid group.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Heptane-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to heptane-1-sulfonic acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to heptane-1-thiol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfinic acid group can participate in substitution reactions, forming sulfonate esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alcohols, amines.
Major Products Formed
Oxidation: Heptane-1-sulfonic acid.
Reduction: Heptane-1-thiol.
Substitution: Sulfonate esters, sulfonamides.
Scientific Research Applications
Heptane-1-sulfinic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological redox processes.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the manufacture of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism by which heptane-1-sulfinic acid exerts its effects involves its ability to undergo redox reactions. The sulfinic acid group can donate or accept electrons, making it a versatile reagent in various chemical processes. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Heptane-1-sulfonic acid: A fully oxidized derivative of heptane-1-sulfinic acid.
Heptane-1-thiol: The reduced form of this compound.
Octane-1-sulfinic acid: A similar compound with an additional carbon in the alkyl chain.
Uniqueness
This compound is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This versatility makes it a valuable reagent in synthetic chemistry and industrial applications.
Properties
CAS No. |
61668-17-5 |
|---|---|
Molecular Formula |
C7H16O2S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
heptane-1-sulfinic acid |
InChI |
InChI=1S/C7H16O2S/c1-2-3-4-5-6-7-10(8)9/h2-7H2,1H3,(H,8,9) |
InChI Key |
CDRKABSNTPECCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


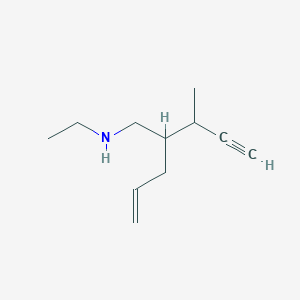
![{[2-(Benzenesulfonyl)-2-benzylcyclopentylidene]methyl}benzene](/img/structure/B14559673.png)
![1-[2-(1-Bromoethyl)-4-tert-butylcyclohexyl]ethan-1-one](/img/structure/B14559674.png)
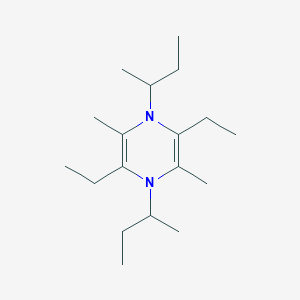
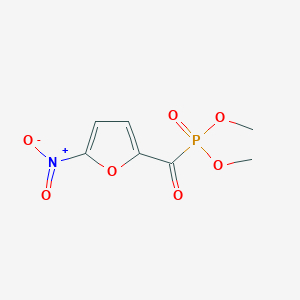
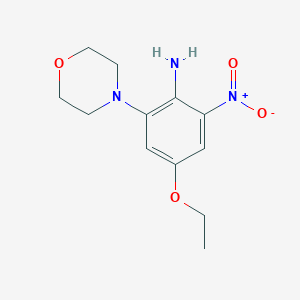
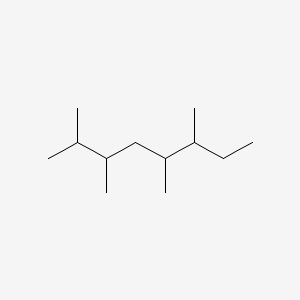
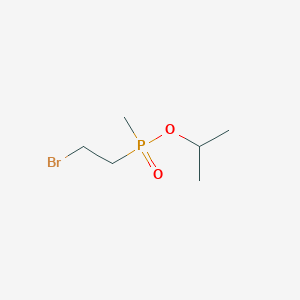
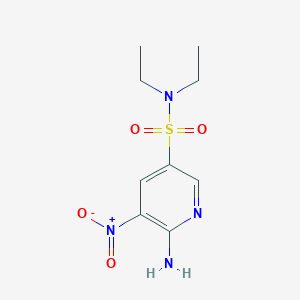
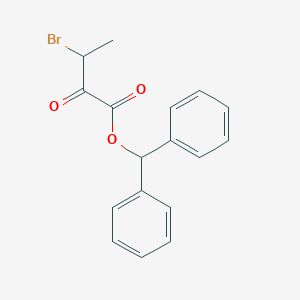
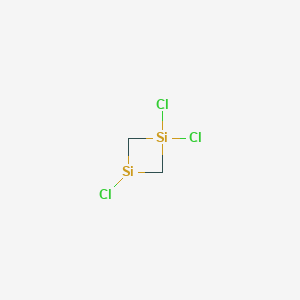
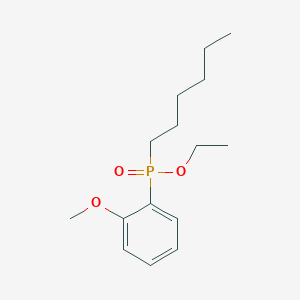
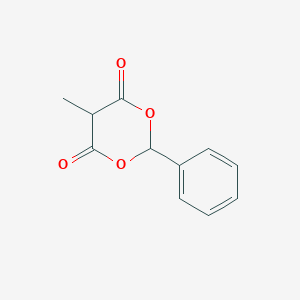
![Methyl 3-[(prop-2-en-1-yl)oxy]but-2-enoate](/img/structure/B14559734.png)
